molecular formula C11H9N3O B1588782 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile CAS No. 171082-32-9

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Cat. No.: B1588782
CAS No.: 171082-32-9
M. Wt: 199.21 g/mol
InChI Key: FLMBQNOAWLPZPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.


Molecular Structure Analysis

The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.


Chemical Reactions Analysis

This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.


Physical and Chemical Properties Analysis

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.

Scientific Research Applications

Fluorescence Properties

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile has been studied for its fluorescence properties. Belikov et al. (2019) synthesized derivatives of this compound that exhibited solid-state fluorescence, showing promising results for use in fluorescence applications (Belikov et al., 2019).

Nonlinear Optical Materials

This compound is also explored in nonlinear optical materials. Gainsford et al. (2007) reported its use in nonlinear optical chromophores and analyzed bond-length alternation behavior in related structures (Gainsford et al., 2007).

Push-Pull Dyes

Noirbent et al. (2021) investigated a series of chromophores using this compound as the electron acceptor. They characterized these dyes for optical and electrochemical properties, indicating its utility in dye synthesis (Noirbent et al., 2021).

Crystal Structure

The compound's structure has been analyzed for its influence on crystal packing and molecular interactions. Gainsford et al. (2012) examined its derivatives to understand weak intermolecular interactions and their impact on crystal structure (Gainsford et al., 2012).

Synthesis of Dihydrofuran Derivatives

Grigor’ev et al. (2018) explored the synthesis of dihydrofuran derivatives from tetracyanocyclopropyl ketones, showing the compound's role in organic synthesis (Grigor’ev et al., 2018).

Solvatochromic Fluorophore

Son et al. (2010) synthesized a solvatochromic fluorophore using this compound, emphasizing its applications in intramolecular charge-transfer dye chromophores (Son et al., 2010).

Solar Cell Applications

Patel et al. (2011) modified derivatives of this compound for use in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Patel et al., 2011).

Photodiode Application

Ibrahim et al. (2015) investigated the application of a derivative in photodiodes, highlighting its role in optoelectronic devices (Ibrahim et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBQNOAWLPZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433759
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171082-32-9
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
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2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
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2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
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2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
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2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Customer
Q & A

Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?

A1: this compound is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.

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